N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
Description
N-(4-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl-substituted core, a phenyl group at position 3, and an acetamide-linked para-aminophenyl moiety. Its structural features, such as the dimethyl groups and acetamide linkage, influence its solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHVUDOLGVQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves a multi-step processThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Studies and Findings
- In vitro Studies : Research on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxicity against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Mechanism of Action : The compound is believed to exert its effects through the modulation of signaling pathways related to cell growth and apoptosis, potentially leading to the development of new anticancer agents .
Anti-inflammatory Properties
Preliminary studies suggest that N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide may possess anti-inflammatory properties.
Research Insights
- Cytokine Modulation : The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .
Kinase Inhibition
The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways.
- JAK Kinase Inhibition : As a JAK kinase inhibitor, this compound may be useful in treating diseases caused by dysregulated tyrosine kinases, including certain cancers and autoimmune disorders .
Antimicrobial Activity
Some derivatives related to pyrazolo[1,5-a]pyrimidine compounds have demonstrated antimicrobial properties.
Findings from Related Studies
Mechanism of Action
The mechanism of action of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substituents
Substituent Position and Methyl Group Effects
- N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide This analog (MW: 357.42) differs by having a single methyl group at position 5 instead of 2,5-dimethyl. However, the reduced substitution may decrease metabolic stability compared to the 2,5-dimethyl variant .
- N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine The isopropyl substituent on the para-aminophenyl group introduces bulkiness, which may improve target selectivity but reduce solubility. Molecular weight increases to ~385.48, and the branched alkyl chain could alter pharmacokinetic profiles .
Halogen-Substituted Analogs
- The sulfanyl group may improve membrane permeability but reduce metabolic stability compared to amino-linked analogs .
- N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide This compound (MW: 405.88) retains the amino linkage but substitutes the phenyl group with 4-chlorophenyl.
Fluorinated Derivatives
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Other Heterocycles
- Aminotriazine-Acetamide Hybrids (e.g., Compound H) Aminotriazines (e.g., Compound H, MW: 445.46) replace the pyrazolopyrimidine core with a triazine ring. This modification alters electronic properties and binding modes, shifting activity toward sodium channel inhibition .
Zaleplon-Related Impurities
- Impurity III (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide) The cyano group at position 3 increases electron-withdrawing effects, reducing basicity (pKa ~2.5) compared to dimethyl-substituted analogs. This may diminish CNS activity but improve metabolic clearance .
Structural and Pharmacological Data Table
Key Findings and Implications
- Methyl Group Effects: 2,5-Dimethyl substitution enhances metabolic stability and target binding compared to mono-methyl analogs.
- Halogenation : Chlorine or fluorine substituents improve lipophilicity and CNS penetration but may require structural optimization for solubility.
- Linkage Modifications: Sulfanyl groups enhance permeability but reduce stability, whereas amino linkages balance solubility and target engagement.
Biological Activity
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific compound has been studied for its potential as an inhibitor of various biological targets.
Key Biological Activities
- Antimicrobial Activity :
-
Antitubercular Activity :
- A notable application of pyrazolo[1,5-a]pyrimidines is their role as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). Research indicates that certain derivatives exhibit potent in vitro activity against M.tb with low toxicity profiles .
- Anticancer Potential :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Increased potency against M.tb | |
| Alkyl/aryl at position 5 | Enhanced anticancer activity | |
| Acetamide group | Improves solubility and bioavailability |
Case Studies
- Inhibition of Mycobacterial Growth :
- Cancer Cell Line Studies :
- Mechanistic Insights :
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Polar aprotic (DMF) for solubility | |
| Temperature | 80–100°C for cyclocondensation | |
| Catalyst | Pd-based for cross-coupling |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve substituent patterns (e.g., methyl groups at 2,5-positions, phenyl protons) in DMSO-d6 or CDCl3 .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~450) and purity .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NH bends .
- X-ray Crystallography : Resolve 3D structure if single crystals are obtained (e.g., analogs in ).
Q. Table: Key Spectral Data for Analogous Compounds
| Compound Feature | NMR Shift (δ, ppm) | LC-MS m/z | Evidence |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine H-7 | 8.53 (s) | 376.0 [M+H]+ | |
| Acetamide NH | 9.91 (s) | — |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Modify the 3-phenyl group (e.g., electron-withdrawing substituents) to assess impact on target binding .
- Core Rigidity : Compare pyrazolo[1,5-a]pyrimidine with pyrazolo[3,4-d]pyrimidine analogs to study conformational effects .
- Functional Group Swaps : Replace acetamide with sulfonamide or urea to probe hydrogen-bonding interactions .
Q. Table: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Evidence |
|---|---|---|
| 4-Fluorophenyl at 3-position | Enhanced enzyme inhibition | |
| Methyl at 2,5-positions | Improved metabolic stability |
Advanced: What strategies are recommended for resolving contradictory data in biological assays involving this compound?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
- Solubility Testing : Use DLS or nephelometry to rule out aggregation artifacts in cell-based assays .
- Dose-Response Curves : Confirm activity across 3–5 log concentrations to exclude false positives .
Case Example :
Inconsistent IC50 values for kinase inhibition may arise from ATP concentration variations. Use fixed ATP levels (e.g., 1 mM) in duplicate assays .
Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro ADME :
- In Vivo PK :
Advanced: How can molecular docking and dynamics simulations be applied to study target interactions?
Methodological Answer:
- Docking Workflow :
- MD Simulations :
- Run 100-ns simulations in explicit solvent (TIP3P) to assess stability of key hydrogen bonds (e.g., acetamide NH with Asp184) .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .
Validation : Cross-correlate docking scores with experimental IC50 values from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
